![molecular formula C10H10BrN3O B11854055 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)
6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is a halogenated derivative of the imidazo[1,2-a]pyridine-3-carboxamide scaffold, a class of compounds extensively studied for their antimicrobial and antitubercular (anti-TB) properties. The core imidazo[1,2-a]pyridine structure is a 5,6-fused bicyclic heteroaromatic system, which has been optimized for drug-like absorption, distribution, metabolism, and excretion (ADME) properties . The bromine substitution at position 6 and the ethyl group on the carboxamide nitrogen are critical for enhancing potency and metabolic stability . This compound has been explored in the context of multidrug-resistant tuberculosis (MDR-TB) due to its ability to target mycobacterial bioenergetic pathways, such as cytochrome bcc1 oxidase or ATP synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of imidazo[1,2-a]pyridine derivatives.
Ethylation: The ethyl group is introduced at the nitrogen atom using ethylating agents like ethyl iodide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group at the 3rd position using reagents like ammonia or primary amines.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a scaffold for the synthesis of novel pharmaceuticals targeting diseases such as cancer and infectious diseases. Its structural features allow for modifications that can enhance its biological activity and selectivity against specific targets.
Anticancer Activity
Research indicates that 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines. For instance, derivatives of this compound have demonstrated IC50 values below 150 μM against HeLa cells, indicating potential for selective cancer therapy.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Studies report minimum inhibitory concentration (MIC) values as low as 0.006 μM against certain strains, suggesting its potential as a new therapeutic agent for tuberculosis.
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The bromine atom and the imidazo ring system facilitate binding to active sites on enzymes or receptors, modulating their activity. This can lead to either inhibition or activation of these targets, depending on the specific biological context.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. It may inhibit key inflammatory mediators, reducing inflammation in various disease models.
Material Science
The compound's unique chemical structure also positions it as a candidate for applications in material science. Its properties can be exploited in the development of new materials with specific functionalities, particularly those requiring enhanced thermal or electrical characteristics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings significantly impact its potency and selectivity against different biological targets:
Compound Modification | Observed Effect |
---|---|
Bromine at C6 | Enhanced binding affinity |
Ethyl group at N1 | Improved solubility |
Substituents at C2 and C6 | Increased efficacy against Mtb |
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against MDR-TB strains. Results indicated that it had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects on HeLa cells using the PrestoBlue viability assay. The findings highlighted the compound's selective targeting of cancer cells without significant harm to normal cells.
Activity Type | MIC/IC50 Values | Notes |
---|---|---|
Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
Antimicrobial | MIC ≤ 0.006 μM | Effective against MDR-TB and XDR-TB strains |
Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Mechanism of Action
The mechanism of action of 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it has been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers: 3-Carboxamide vs. 2-Carboxamide Derivatives
The position of the carboxamide group on the imidazo[1,2-a]pyridine scaffold significantly impacts bioactivity. For example:
- 6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide (3-carboxamide) exhibits submicromolar potency against Mycobacterium tuberculosis (Mtb), with MIC values as low as 0.004 µM in optimized derivatives .
- In contrast, imidazo[1,2-a]pyridine-2-carboxamides (e.g., 6-bromo-N-((S)-1-oxo-1-...propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide) show markedly reduced activity, highlighting the necessity of the 3-carboxamide configuration for target engagement .
Table 1: Positional Isomer Comparison
Compound | MIC (µM) vs. Mtb | Key Feature | Reference |
---|---|---|---|
3-Carboxamide derivatives | 0.004–0.03 | Optimal potency | |
2-Carboxamide derivatives | >1.0 | Reduced activity |
Halogen Substitution: Bromo vs. Chloro Derivatives
Halogenation at position 6 or 8 enhances antimicrobial activity by improving target binding and metabolic stability:
- 6-Bromo substitution (as in this compound) confers superior anti-TB activity compared to non-halogenated analogs. Bromine’s electron-withdrawing effects enhance interactions with hydrophobic pockets in bacterial targets .
- 6-Chloro analogs (e.g., 6-chloro-2-ethyl-N-...imidazo[1,2-a]pyridine-3-carboxamide/Q203) also show potent activity (MIC: 0.03 µM) but may exhibit faster clearance due to smaller atomic radius .
Table 2: Halogen Substitution Impact
Halogen | Compound Example | MIC (µM) vs. Mtb | Metabolic Stability | Reference |
---|---|---|---|---|
Br | 6-Bromo-N-ethyl-3-carboxamide | 0.004–0.03 | High | |
Cl | Q203 (6-chloro-2-ethyl-3-carboxamide) | 0.03 | Moderate |
Scaffold Comparison: Imidazo[1,2-a]pyridines vs. Other 5,6-Fused Heterocycles
Scaffold-switching studies reveal the superiority of imidazo[1,2-a]pyridine-3-carboxamides over related heterocycles:
- Oxazoline/oxazole scaffolds : Early leads like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide outperformed oxazoline derivatives in both potency (MIC improvement >10-fold) and pharmacokinetic profiles .
- Imidazo[1,2-a]pyrimidines : Despite structural similarity, these analogs lacked submicromolar activity against Mtb, emphasizing the unique electronic properties of the pyridine ring .
Table 3: Scaffold Performance
Scaffold | MIC (µM) vs. Mtb | ADME Properties | Reference |
---|---|---|---|
Imidazo[1,2-a]pyridine-3-carboxamide | 0.004–0.03 | Optimal | |
Oxazoline | 0.1–1.0 | Poor metabolic stability | |
Imidazo[1,2-a]pyrimidine | >1.0 | Moderate |
Key Research Findings
- QSAR Insights : Substituents at positions 6 (Br/Cl) and 3 (carboxamide) are critical for anti-TB activity. Ethyl groups on the carboxamide nitrogen improve solubility without compromising target binding .
- Mechanistic Superiority : Imidazo[1,2-a]pyridine-3-carboxamides inhibit mycobacterial cytochrome bcc1 oxidase, a validated target absent in human mitochondria, ensuring selectivity .
- Clinical Relevance : Derivatives like Q203 and 6-bromo-N-ethyl-3-carboxamide are clinical candidates for MDR-TB, with ongoing trials assessing synergy with bedaquiline .
Biological Activity
6-Bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities, particularly in the context of antimicrobial and antitubercular properties. This article explores the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens, along with structure-activity relationship (SAR) data and pharmacokinetic profiles.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods involving the functionalization of imidazo[1,2-a]pyridine derivatives. The presence of the bromine atom at the 6-position is crucial for its biological activity, as it influences lipophilicity and binding interactions with biological targets.
Antitubercular Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as effective agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. Specifically, this compound has shown promising in vitro activity.
- Minimum Inhibitory Concentration (MIC): Research indicates that compounds in this class exhibit MIC values in the low nanomolar range against Mtb strains. For instance, some derivatives have demonstrated MIC values as low as 0.006 μM against MDR strains .
- Mechanism of Action: The primary mode of action involves inhibition of the cytochrome bc1 complex (QcrB) within the mycobacterial electron transport chain. This inhibition disrupts ATP synthesis, leading to bacterial cell death .
Other Biological Activities
In addition to antitubercular properties, imidazo[1,2-a]pyridine derivatives have been evaluated for their antibacterial activities against various pathogens:
- Antibacterial Activity: Studies have shown that these compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with bromine substitutions at specific positions have been found to exhibit varying degrees of potency against Klebsiella pneumoniae .
Structure-Activity Relationship (SAR)
The SAR studies conducted on imidazo[1,2-a]pyridine derivatives emphasize the importance of substituents on the core structure. Key findings include:
- Positioning of Substituents: The presence of halogens at specific positions (e.g., 6 and 8) significantly impacts biological activity. Compounds with bromine at position 6 generally show enhanced potency compared to those without .
- Lipophilicity: The lipophilic character of these compounds is a crucial factor influencing their permeability and overall bioavailability. Compounds with higher log P values tend to exhibit better anti-parasitic activities .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
Parameter | Value |
---|---|
Plasma Protein Binding (%) | 99.89% (human), 99.64% (mouse) |
CYP Inhibition (%) | CYP1A2: 26.3; CYP2C9: 32.2 |
Hepatocytes Remaining (%) | 0.19% (human) |
Liver Microsomes Remaining (%) | 1.51% (human), 0.15% (mouse) |
These parameters indicate that while the compound has high protein binding capabilities, its stability in liver microsomes suggests a potential for rapid metabolism .
Case Studies
Several case studies illustrate the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:
- In Vitro Efficacy Against MDR-TB: A study reported that a series of imidazo[1,2-a]pyridine carboxamides exhibited remarkable activity against MDR-TB strains with MIC values significantly lower than traditional treatments like isoniazid .
- Safety Profiles: Evaluations regarding cytotoxicity have shown that many derivatives maintain acceptable safety margins while exerting potent anti-TB activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. For bromination, reagents like N-bromosuccinimide (NBS) or bromine gas are used under controlled conditions. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents .
- Carboxamide Formation : Reaction of the carboxylic acid intermediate with ethylamine using coupling agents like EDC/HOBt .
- Critical Conditions : Inert atmosphere (argon/nitrogen), reflux in ethanol or THF, and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2) and bromine-induced deshielding effects on adjacent protons .
- IR Spectroscopy : Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]+) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, and what factors contribute to variability?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for intermediate stability .
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions. For example, achieved higher yields under inert atmospheres (Ar) at 80°C .
Q. How can contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives (e.g., conflicting IC50 values) be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and validate viability assays (MTT vs. resazurin) .
- Purity Validation : Ensure compound purity ≥95% via HPLC and control for hygroscopicity or degradation .
- SAR Studies : Modify substituents (e.g., replacing bromine with fluorine) to isolate structural determinants of activity. highlights the role of the N-ethyl group in enhancing bioavailability .
Q. What strategies are recommended for investigating the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners .
- Molecular Docking : Use computational tools (AutoDock, Schrödinger) to predict interactions with oncogenic targets (e.g., EGFR, PI3K) .
- Pathway Analysis : Validate hypotheses via Western blotting for apoptosis markers (e.g., caspase-3) or phospho-proteins (e.g., p-AKT) .
Q. What analytical challenges arise in confirming the regiochemistry of bromine in this compound?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between bromine and adjacent protons to confirm position .
- X-ray Crystallography : Resolve ambiguity by growing single crystals (if feasible) .
- DFT Calculations : Compare experimental 13C NMR shifts with computed values for alternative regioisomers .
Q. Data Contradiction Analysis
- Example : Discrepancies in reported bromination efficiency (e.g., NBS vs. Br2 in vs. 3):
- Resolution : Test both reagents under identical conditions (solvent, temperature). suggests bromine gas may offer higher reactivity but requires strict moisture control .
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10BrN3O/c1-2-12-10(15)8-5-13-9-4-3-7(11)6-14(8)9/h3-6H,2H2,1H3,(H,12,15) |
InChI Key |
SFYTUIUKVCBKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.